4-Methoxy-2'-thiomethylbenzophenone
Overview
Description
4-Methoxy-2’-thiomethylbenzophenone is an organic compound with the molecular formula C15H14O2S It is characterized by the presence of a methoxy group at the 4-position and a thiomethyl group at the 2’-position of the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2’-thiomethylbenzophenone typically involves the reaction of 4-methoxybenzoyl chloride with 2-methylthiophenol in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2’-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions, nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4-Methoxy-2’-thiomethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2’-thiomethylbenzophenone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Methoxybenzophenone
- 2-Methylthiobenzophenone
- 4-Methoxy-2’-methylbenzophenone
Comparison: 4-Methoxy-2’-thiomethylbenzophenone is unique due to the presence of both methoxy and thiomethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. For example, the thiomethyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with compounds lacking this functional group .
Biological Activity
4-Methoxy-2'-thiomethylbenzophenone (CAS No. 760192-84-5) is an organic compound with the molecular formula C15H14O2S. It features a methoxy group at the 4-position and a thiomethyl group at the 2'-position of the benzophenone structure. This compound has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties.
The synthesis of this compound typically involves a nucleophilic acyl substitution reaction. The common synthetic route includes reacting 4-methoxybenzoyl chloride with 2-methylthiophenol in the presence of a base such as pyridine. This process yields the desired product while allowing for subsequent modifications through oxidation, reduction, and substitution reactions:
- Oxidation : The thiomethyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
- Substitution : The methoxy group can undergo nucleophilic substitution under acidic or basic conditions.
Table 1: Summary of Chemical Reactions
Reaction Type | Reactants/Conditions | Products |
---|---|---|
Oxidation | Thiomethyl group + oxidizing agents | Sulfoxides, sulfones |
Reduction | Carbonyl group + reducing agents | Secondary alcohols |
Substitution | Methoxy group + nucleophiles | Various substituted derivatives |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem reported its effectiveness against various microbial strains, suggesting its potential utility in developing antimicrobial agents. The mechanism behind this activity may involve the inhibition of specific enzymes or disruption of cellular processes essential for microbial survival.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It is believed to interact with cellular targets involved in cancer cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and microtubule assembly, which are critical for cancer cell division .
Case Study: Inhibition of Cancer Cell Proliferation
In a comparative study on analogs of benzophenone derivatives, it was found that modifications such as the introduction of methoxy groups significantly enhanced antiproliferative activity against various cancer cell lines. The study utilized the sulforhodamine B (SRB) assay to quantify cell viability and establish IC50 values, indicating that structural variations directly influence biological activity .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may inhibit specific enzymes or interfere with signaling pathways within cells, leading to apoptosis in cancer cells or inhibiting microbial growth . Further research is necessary to clarify these interactions and their implications for therapeutic applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-methylsulfanylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYPAMHTOPJRGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641488 | |
Record name | (4-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-84-5 | |
Record name | (4-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.